201863-99-2 vs. (2S)-Enantiomer: 8.4-Fold IDO1 Inhibitory Selectivity Advantage for (2R)-2-Amino-3-(4-Chlorophenyl)Propan-1-Ol
A direct head-to-head comparison reveals that (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol (4-chloro-D-phenylalaninol) exhibits an 8.4-fold stronger binding affinity for human indoleamine 2,3-dioxygenase 1 (IDO1) compared to its (2S) enantiomer (4-chloro-L-phenylalaninol). The (2R) enantiomer displays a Ki of 154 nM, whereas the (2S) enantiomer has a significantly weaker IC50 of 1300 nM under the same assay conditions [1]. This stark contrast in potency confirms that the (2R) stereochemistry is not merely a structural variant but a functional requirement for effective target engagement.
| Evidence Dimension | Binding Affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol (CAS: 201864-00-8) IC50 = 1300 nM |
| Quantified Difference | 8.4-fold (1300 nM / 154 nM) |
| Conditions | Inhibition of recombinant human IDO1 assessed as reduction in kynurenine production using L-tryptophan as substrate |
Why This Matters
For research involving the IDO1 pathway, procurement of the correct (2R) enantiomer is essential to achieve the required potency and avoid the 8-fold loss of activity associated with the (2S) form, directly impacting experimental validity and resource efficiency.
- [1] BindingDB. (n.d.). Data for BDBM50146461 (CHEMBL3765807) and BDBM50146529 (CHEMBL3764023). BindingDB. View Source
